Nsp-dmae-nhs
Overview
Description
NSP-DMAE-NHS is an acridinium ester chemiluminescence reagent containing N-sulfopropyl groups . It is useful in the clinical diagnostics industry, especially in automated immunochemistry analyzers such as the ADVIA Centaur system from Siemens Healthcare Diagnostics .
Synthesis Analysis
NSP-DMAE-NHS has been used in the preparation of highly specific and sensitive labeled probes for nucleic acid hybridization analysis . It has also been employed to label anti-CAP antibody (mAb) as a tracer in direct chemiluminescence immunoassays (CLIA) for CAP detection .Molecular Structure Analysis
The molecular formula of NSP-DMAE-NHS is C30H26N2O9S . It has a molecular weight of 590.6 g/mol . The IUPAC name is 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Chemical Reactions Analysis
NSP-DMAE-NHS has been found to have a high emission intensity after adding the initiator for 0.4s, and the half-life is 0.9s . It has less interference factors, low background, and a high signal-to-noise ratio .Physical And Chemical Properties Analysis
NSP-DMAE-NHS has a molecular weight of 590.6 g/mol . It has a topological polar surface area of 159 Ų . It has a rotatable bond count of 9 . The exact mass is 590.13590158 g/mol . The monoisotopic mass is also 590.13590158 g/mol .Scientific Research Applications
Detection and Diagnosis
NSP-DMAE-NHS has been utilized as a highly efficient luminescence reagent, playing a crucial role in the development of chemiluminescence DNA assays. For instance, it was employed in the detection of the p53 tumor suppressor gene. The assay was based on Fe3O4@SiO2@Au-functionalized magnetic nanoparticles and demonstrated ultrahigh sensitivity, with a detection limit as low as 0.001 ng mL−1. This method offers a rapid, cost-effective, and highly sensitive approach for the early diagnosis of cancer and monitoring of patient therapy (Wang et al., 2018).
Food Safety
In the field of food safety, NSP-DMAE-NHS was integral in developing chemiluminescent immunoassays for detecting contaminants such as chloramphenicol in milk samples. Using gold magnetic nanoparticles (Au-MNPs) and NSP-DMAE-NHS as a luminescence reagent, this method demonstrated greater sensitivity and effectiveness compared to other immunoassay methods, with a limit of detection reaching 0.008 ng/ml. This indicates the potential of NSP-DMAE-NHS in enhancing food safety protocols (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIOJYGRABGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nsp-dmae-nhs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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